molecular formula C10H15N3O2 B13933419 2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid

2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid

Cat. No.: B13933419
M. Wt: 209.24 g/mol
InChI Key: DHUGJQJXPRVNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid is a synthetic organic compound with a pyrimidine ring structure

Preparation Methods

The synthesis of 2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid typically involves a series of chemical reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Isopropyl-Methyl-Amino Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an isopropyl-methyl-amino group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced with other groups.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific pyrimidine ring structure and the presence of both an isopropyl-methyl-amino group and a carboxylic acid group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

6-methyl-2-[methyl(propan-2-yl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6(2)13(4)10-11-7(3)5-8(12-10)9(14)15/h5-6H,1-4H3,(H,14,15)

InChI Key

DHUGJQJXPRVNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C(C)C)C(=O)O

Origin of Product

United States

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